REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[F:1][C:2]1[N:3]=[C:4]([C:8]([OH:10])=[O:15])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated at 100° C. overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The reaction was filtered through celite
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Type
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CUSTOM
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Details
|
to remove manganese salts
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Type
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WASH
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Details
|
The mother liquor was washed with ethyl ether (200 mL×3)
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Type
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CONCENTRATION
|
Details
|
concentrated down to approximately 100 mL total volume
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 5.47 g as a white crystalline solid, 45% yield
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |